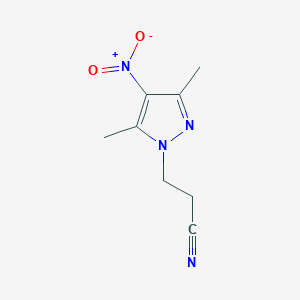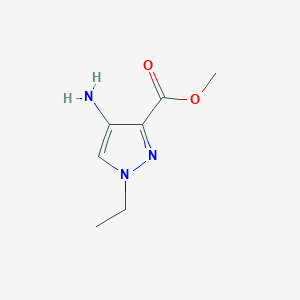
Ethyl 6-bromo-2-methylquinoline-3-carboxylate
Overview
Description
Ethyl 6-bromo-2-methylquinoline-3-carboxylate, or EMBQC, is an organic compound that has been widely studied in scientific research due to its unique properties. EMBQC has been found to have a variety of applications in the fields of organic synthesis, biochemistry, and physiology.
Scientific Research Applications
Synthesis of Quinoline Derivatives
Ethyl 6-bromo-2-methylquinoline-3-carboxylate serves as a key intermediate in the synthesis of various quinoline derivatives. These derivatives are structurally diverse and have significant pharmacological activities. The compound’s bromomethyl group is particularly reactive, allowing for subsequent functional group manipulations .
Anticancer Research
Quinoline derivatives exhibit anticancer properties. The ethyl ester group in Ethyl 6-bromo-2-methylquinoline-3-carboxylate can undergo further transformations to yield compounds that have been studied for their potential to inhibit cancer cell growth .
Antimicrobial Applications
The structural motif of quinoline is known to possess antimicrobial activity. Ethyl 6-bromo-2-methylquinoline-3-carboxylate can be used to synthesize compounds that target various bacterial and fungal pathogens .
Anti-inflammatory Agents
Research has shown that quinoline derivatives can act as anti-inflammatory agents. The modification of Ethyl 6-bromo-2-methylquinoline-3-carboxylate can lead to the development of new anti-inflammatory drugs .
Antituberculosis Activity
Tuberculosis remains a major global health challenge, and quinoline derivatives, including those derived from Ethyl 6-bromo-2-methylquinoline-3-carboxylate, are being explored for their antituberculosis potential .
Antimalarial Properties
Quinoline-based compounds have a long history of use in antimalarial drugs. Ethyl 6-bromo-2-methylquinoline-3-carboxylate could be a precursor in the synthesis of novel antimalarial agents .
Anti-SARS-CoV-2 (COVID-19)
Given the recent pandemic, there is interest in quinoline derivatives as potential treatments for COVID-19. Ethyl 6-bromo-2-methylquinoline-3-carboxylate may contribute to the synthesis of compounds with anti-SARS-CoV-2 activity .
Green Chemistry Applications
The compound’s synthesis and applications align with the principles of green chemistry, promoting safer, more sustainable chemical processes. This includes the use of Ethyl 6-bromo-2-methylquinoline-3-carboxylate in reactions that minimize harmful byproducts and utilize eco-friendly catalysts .
properties
IUPAC Name |
ethyl 6-bromo-2-methylquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-3-17-13(16)11-7-9-6-10(14)4-5-12(9)15-8(11)2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWPFIGSWCNAHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589129 | |
| Record name | Ethyl 6-bromo-2-methylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromo-2-methylquinoline-3-carboxylate | |
CAS RN |
948289-14-3 | |
| Record name | 3-Quinolinecarboxylic acid, 6-bromo-2-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948289-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-bromo-2-methylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 948289-14-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1355939.png)
![4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B1355941.png)

![4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid](/img/structure/B1355962.png)

![4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B1355977.png)







